2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- N-isobutyl (2-methylpropyl) and 4-(3-methylbutyl) substituents, which modulate steric and electronic properties.
- Two ketone groups at positions 1 and 5, enhancing polarity.
Derivatives of this scaffold are often explored for kinase inhibition or central nervous system (CNS) targeting due to their ability to penetrate lipid bilayers and interact with hydrophobic binding pockets.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN5O3/c1-16(2)10-11-30-24(34)21-9-8-19(23(33)28-14-17(3)4)13-22(21)32-25(30)29-31(26(32)35)15-18-6-5-7-20(27)12-18/h5-9,12-13,16-17H,10-11,14-15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVLVOJCGBZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as "the compound") is a synthetic organic molecule with potential biological activities. This article reviews its biological activity based on available studies and data.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a quinazoline core with various substituents that may influence its biological interactions. The presence of the chloro and isobutyl groups is particularly noteworthy due to their potential effects on pharmacokinetics and biological activity.
Antitumor Activity
Studies have shown that related triazole derivatives possess significant antitumor properties. For instance:
- Mechanism of Action : Compounds in this class can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators.
- Case Studies : In vitro studies demonstrate that triazole derivatives can inhibit tumor growth in several cancer cell lines (e.g., breast and lung cancer) by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial properties against various pathogens:
- Efficacy : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings : For example, derivatives with similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of antimicrobial activity .
Genotoxicity and Safety Profile
While many compounds exhibit promising biological activities, their safety profiles are crucial for therapeutic applications:
- Genotoxicity Studies : Research indicates that some triazole derivatives can exhibit genotoxic effects. For instance, modifications in the furocoumarin backbone have been linked to DNA crosslinking and mutagenic properties .
- Safety Assessments : Toxicological evaluations are essential to ascertain the safety of the compound. Preliminary assessments suggest that while some derivatives may exhibit genotoxicity, others have been modified to reduce such risks.
Data Summary Table
Comparison with Similar Compounds
Structural Analog: 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
This compound (Molecular Formula: C25H28ClN5O3 ; Mass: 481.98 g/mol ) shares the triazoloquinazoline core and 3-chlorobenzyl group but differs in its N- and 4-position substituents:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural differences.
Key Comparative Insights
Lipophilicity and Solubility :
- The target’s 4-(3-methylbutyl) group increases chain length, elevating theoretical LogP (~4.2 vs. ~3.8), suggesting enhanced membrane permeability but reduced aqueous solubility compared to the diisobutyl analog.
- Branched isobutyl groups in the compound may improve metabolic stability by resisting oxidative enzymes.
Synthetic Considerations :
- Introducing a linear 3-methylbutyl group at position 4 may complicate regioselective synthesis compared to symmetrical diisobutyl substitution.
Pharmacological Implications :
- The 3-chlorobenzyl group in both compounds likely enhances target binding via hydrophobic interactions.
- The target’s longer 4-alkyl chain could prolong half-life but increase risk of off-target interactions due to higher lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
